molecular formula C25H26N2O5 B7695581 N-[(E)-(3-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide

N-[(E)-(3-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide

Cat. No.: B7695581
M. Wt: 434.5 g/mol
InChI Key: WVINHHXDGMJYBV-WGOQTCKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-(3-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes multiple methoxy and ethoxy groups, as well as a phenylmethoxy moiety

Properties

IUPAC Name

N-[(E)-(3-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5/c1-4-31-24-14-19(10-12-22(24)32-17-18-8-6-5-7-9-18)16-26-27-25(28)20-11-13-21(29-2)23(15-20)30-3/h5-16H,4,17H2,1-3H3,(H,27,28)/b26-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVINHHXDGMJYBV-WGOQTCKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=C(C=C2)OC)OC)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=C(C=C2)OC)OC)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide typically involves a multi-step process. One common method begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. For instance, the synthesis might involve the reaction of 3-ethoxy-4-phenylmethoxybenzaldehyde with 3,4-dimethoxyaniline under acidic or basic conditions to form the desired Schiff base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

N-[(E)-(3-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-(3-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its phenylmethoxy group, in particular, may contribute to unique interactions with biological targets and enhanced stability in certain reactions .

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